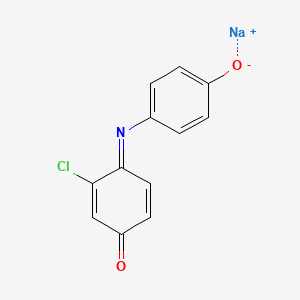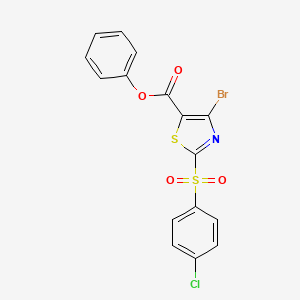
Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate is a complex organic compound with the molecular formula C₁₆H₉BrClNO₄S₂ and a molecular weight of 458.73 g/mol This compound is notable for its thiazole ring, which is a five-membered heterocyclic structure containing both sulfur and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.
Introduction of the Bromine and Chlorine Substituents: The bromine and chlorine atoms are introduced through electrophilic aromatic substitution reactions.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base such as pyridine.
Esterification: The final step involves esterification of the carboxylic acid group with phenol in the presence of a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated systems for reagent addition, and stringent control of reaction conditions to ensure high yield and purity .
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate undergoes various types of chemical reactions, including:
Electrophilic Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Nucleophilic Substitution: The bromine and chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the sulfur and nitrogen atoms in the thiazole ring.
Common Reagents and Conditions
Electrophilic Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium hydroxide for hydrolysis, and various amines for amination.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration can yield nitro derivatives, while nucleophilic substitution with amines can produce amino derivatives .
Wissenschaftliche Forschungsanwendungen
Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Wirkmechanismus
The mechanism of action of Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence biochemical pathways related to inflammation, cell proliferation, and apoptosis.
Vergleich Mit ähnlichen Verbindungen
Phenyl 4-bromo-2-(4-chlorophenylsulfonyl)thiazole-5-carboxylate can be compared with other similar compounds, such as:
Phenyl 4-bromo-2-(4-fluorophenylsulfonyl)thiazole-5-carboxylate: Similar structure but with a fluorine atom instead of chlorine, which can affect its reactivity and biological activity.
Phenyl 4-bromo-2-(4-methylphenylsulfonyl)thiazole-5-carboxylate: Contains a methyl group instead of chlorine, influencing its chemical properties and applications.
Eigenschaften
Molekularformel |
C16H9BrClNO4S2 |
|---|---|
Molekulargewicht |
458.7 g/mol |
IUPAC-Name |
phenyl 4-bromo-2-(4-chlorophenyl)sulfonyl-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C16H9BrClNO4S2/c17-14-13(15(20)23-11-4-2-1-3-5-11)24-16(19-14)25(21,22)12-8-6-10(18)7-9-12/h1-9H |
InChI-Schlüssel |
IRTQEDKIVASTRQ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)OC(=O)C2=C(N=C(S2)S(=O)(=O)C3=CC=C(C=C3)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(R)-3-Methyl-1,3-dihydro-2H-pyrrolo[2,3-b]pyridin-2-one](/img/structure/B13007282.png)

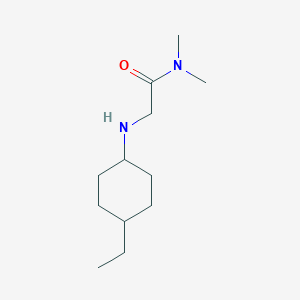



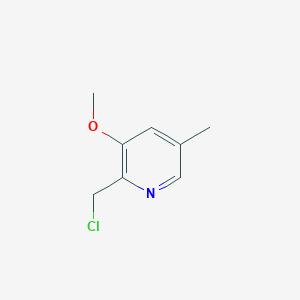


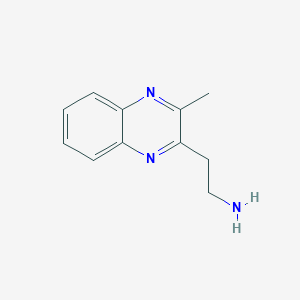
![(9Z,12Z)-N-[(3S,9S,11R,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B13007355.png)

![2-Methyl-2-azaspiro[4.5]decane-3,8-dione](/img/structure/B13007369.png)
